molecular formula C23H21N3O6 B4056067 N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-methyl-2-nitrobenzamide

N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-methyl-2-nitrobenzamide

Cat. No.: B4056067
M. Wt: 435.4 g/mol
InChI Key: XQFQJAVJSDFHSK-UHFFFAOYSA-N
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Description

N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-methyl-2-nitrobenzamide is a useful research compound. Its molecular formula is C23H21N3O6 and its molecular weight is 435.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 435.14303540 g/mol and the complexity rating of the compound is 663. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reductive Chemistry and Cytotoxicity

Research on related compounds, such as the novel hypoxia-selective cytotoxin "5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide" (SN 23862), has unveiled insights into the reductive chemistry and selective toxicity towards hypoxic cells. This selectivity is attributed to the oxygen-inhibited enzymatic reduction of nitro groups to amines or hydroxylamines, suggesting potential applications in targeting hypoxic tumor cells. The study of the reduction products and their cytotoxicities helps in understanding the mechanism of action of such compounds, which could be relevant for designing drugs targeting hypoxic environments within tumors (Palmer et al., 1995).

Structural Elucidation Techniques

Another study focused on the structural elucidation of "Dimethpramide" (known as Dimetcarb), highlighting the importance of molecular spectroscopic examination in identifying unknown substances. This process involves deducing the simplest formula and structure from NMR, mass spectrometry, and molecular fragmentation data. Such methodologies are crucial in the discovery and identification of new chemical entities, which can have various applications, including medicinal chemistry (Dawson et al., 1995).

Solid-phase Peptide Synthesis

Research into the solid-phase synthesis of peptide alkyl-amides and esters using specific resin types demonstrates the versatility of chemical synthesis techniques in creating diverse bioactive molecules. These methodologies can aid in the synthesis of compounds with potential therapeutic applications, including drug delivery systems and the development of novel pharmaceuticals (Nicolás et al., 1992).

Unexpected Hydrolysis Reactions

Studies on the hydrolysis of benzoylamide derivatives, such as the transformation of "Isoxaben" into unexpected products, reveal the complexity of chemical reactions and their implications for environmental stability and degradation pathways. Understanding these reactions can inform the development of more stable and environmentally benign compounds for use in various applications, including agriculture and pharmacology (Rouchaud et al., 2010).

Properties

IUPAC Name

N-(4-benzamido-2,5-dimethoxyphenyl)-3-methyl-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O6/c1-14-8-7-11-16(21(14)26(29)30)23(28)25-18-13-19(31-2)17(12-20(18)32-3)24-22(27)15-9-5-4-6-10-15/h4-13H,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFQJAVJSDFHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=C(C=C(C(=C2)OC)NC(=O)C3=CC=CC=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.